![molecular formula C10H7FN2O4S B2721783 2-(3-Fluorosulfonyloxyphenoxy)pyrazine CAS No. 2411295-97-9](/img/structure/B2721783.png)
2-(3-Fluorosulfonyloxyphenoxy)pyrazine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one approach starts with the Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, yielding an intermediate compound. Subsequent protection of the amine group on the pyrazine ring with di-tert-butyl dicarbonate leads to the formation of a di-protected intermediate .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorosulfonyloxyphenoxy)pyrazine consists of a pyrazine core with a fluorosulfonyloxyphenoxy group attached at a specific position. The arrangement of atoms and functional groups determines its chemical behavior and properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it may undergo substitution reactions, nucleophilic additions, or transformations involving its functional groups. Investigating its reactivity with other compounds and understanding its reaction mechanisms are essential for further applications .
Mechanism of Action
properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-3-1-2-8(6-9)16-10-7-12-4-5-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXGGGDRLSCOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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